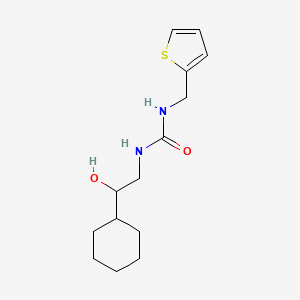

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c17-13(11-5-2-1-3-6-11)10-16-14(18)15-9-12-7-4-8-19-12/h4,7-8,11,13,17H,1-3,5-6,9-10H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBRPWLDTNMDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes a cyclohexyl group, a hydroxyethyl moiety, and a thiophene ring, which are believed to contribute to its diverse biological effects.

The molecular formula of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is , with a molecular weight of approximately 282.40 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₂S |

| Molecular Weight | 282.40 g/mol |

| CAS Number | 1351630-79-9 |

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of cyclohexyl-2-hydroxyethylamine with thiophen-2-ylmethyl isocyanate under controlled conditions. The process may require specific solvents such as dimethylformamide or toluene and catalysts like palladium or copper salts to optimize yields and purity .

Anticancer Potential

Research indicates that 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea may possess significant anticancer properties. Compounds with similar structures have shown the ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways .

A study highlighted the compound's potential to inhibit the growth of specific cancer cell lines, suggesting an IC50 value that indicates effective cytotoxicity in vitro. This activity is likely linked to its structural features, which enhance interaction with biological targets involved in tumor proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Several urea derivatives are known to exhibit antibacterial and antifungal properties, and preliminary studies suggest that 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea may follow this trend . Further research is needed to quantify its effectiveness against specific microbial strains.

The precise mechanism by which 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes, contributing to its anticancer and antimicrobial activities .

Case Study 1: Anticancer Activity

In a recent study focusing on the anticancer effects of structurally similar urea derivatives, researchers found that modifications in the thiophene ring significantly enhanced cytotoxicity against human cancer cell lines. The study reported an IC50 value for one derivative at approximately 20 µM, indicating promising potential for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various urea derivatives, including 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea. The results indicated moderate activity against Gram-positive bacteria, with further optimization required to enhance efficacy .

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. Research suggests that the thiophene group enhances the interaction with microbial targets, potentially leading to the development of new antibiotics. This aspect is crucial given the rising concerns over antibiotic resistance in pathogens.

2. Anti-inflammatory Effects

The structure of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea implies potential anti-inflammatory activity. Investigations into its mechanism suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

3. Antitumor Activity

Similar compounds have shown promise in inhibiting tumor growth through modulation of immune responses. The unique structural characteristics of this compound suggest it could also have applications in oncology, potentially serving as a lead candidate for drug development targeting specific cancer types.

Case Studies and Research Findings

Research into the applications of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is ongoing, with several studies focusing on its therapeutic potential:

- Antimicrobial Studies : Laboratory experiments have demonstrated that derivatives exhibit significant activity against gram-positive bacteria, suggesting a pathway for future antibiotic development.

- Inflammation Models : In vivo studies using animal models have shown promising results in reducing inflammation markers, indicating potential for clinical applications in inflammatory diseases.

- Oncology Research : Preliminary data from cell line studies indicate that the compound may inhibit tumor cell proliferation, warranting further investigation into its mechanisms and efficacy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the cyclohexyl-hydroxyethyl intermediate via nucleophilic substitution or condensation, followed by urea formation using isocyanate coupling. Key steps include:

- Cyclohexyl Intermediate : React cyclohexanol with epichlorohydrin under basic conditions to form the epoxide, then open the epoxide with a hydroxyl group nucleophile .

- Urea Formation : Use carbodiimide-mediated coupling (e.g., DCC or EDC) between the cyclohexyl-hydroxyethyl amine and thiophen-2-ylmethyl isocyanate. Optimize solvent (e.g., DMF or THF), temperature (0–25°C), and catalyst (e.g., DMAP) to achieve >80% yield .

- Scale-Up : Employ continuous flow reactors or microwave-assisted synthesis to enhance efficiency and reduce side reactions .

Q. How can spectroscopic and chromatographic techniques confirm the compound’s purity and structural integrity?

- Characterization Workflow :

- NMR : Analyze - and -NMR to verify the presence of cyclohexyl protons (δ 1.2–2.0 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and urea carbonyl (δ 155–160 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Monitor molecular ion peaks ([M+H]) for accurate mass confirmation .

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm) and hydroxyl O-H stretch (~3200–3500 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Data Reconciliation :

-

Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from general cytotoxicity .

-

Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions. Compare results with structurally similar compounds (Table 1) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking Protocol :

- Target Selection : Prioritize enzymes with urea-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (20 Å) and validate with co-crystallized ligands (RMSD < 2.0 Å) .

- Binding Affinity Analysis : Compare docking scores (∆G) with known inhibitors. For example, a ∆G of −9.5 kcal/mol suggests strong binding to carbonic anhydrase IX .

Q. What experimental designs validate the compound’s stability under physiological conditions?

- Stress Testing :

- pH Stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24h. Monitor degradation via HPLC .

- Thermal Stability : Heat to 40–60°C for 72h. Use TGA/DSC to detect decomposition thresholds (>150°C typical for urea derivatives) .

- Light Exposure : UV-irradiate (254 nm) and assess photodegradation products with LC-MS .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

- SAR Framework :

- Cyclohexyl Modifications : Replace with adamantane for enhanced lipophilicity (logP increase by ~0.5) .

- Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF) to improve metabolic stability .

- Urea Linker : Replace with thiourea or sulfonamide to modulate hydrogen-bonding capacity .

Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Synthetic Pitfalls : Avoid thiomorpholine byproducts by rigorously controlling reaction stoichiometry (1:1.05 amine:isocyanate ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.